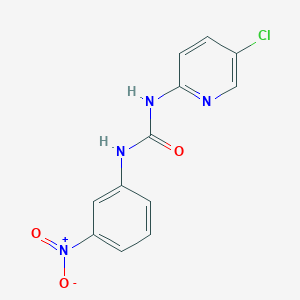![molecular formula C25H21BrN4O B5766115 2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine](/img/structure/B5766115.png)
2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine is an organic compound with a complex structure that includes a bromophenyl group, a methoxyphenyl group, and a pyrimidin-4-amine core
Méthodes De Préparation
The synthesis of 2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Condensation reaction: The bromophenyl intermediate is then reacted with a methoxyphenyl compound under specific conditions to form the desired product.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrimidin-4-amine core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The pyrimidin-4-amine core is essential for its biological activity, as it interacts with enzymes and receptors involved in various cellular processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-bromophenyl derivatives: These compounds share the bromophenyl group but differ in other functional groups and overall structure.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group but may have different core structures.
Pyrimidin-4-amine derivatives: These compounds have the pyrimidin-4-amine core but vary in the substituents attached to it.
The uniqueness of this compound lies in its specific arrangement of these functional groups, which contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O/c1-30(27-17-20-10-6-7-11-23(20)31-2)24-16-22(18-8-4-3-5-9-18)28-25(29-24)19-12-14-21(26)15-13-19/h3-17H,1-2H3/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKCFCUFAUFJP-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)N=CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/N=C/C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
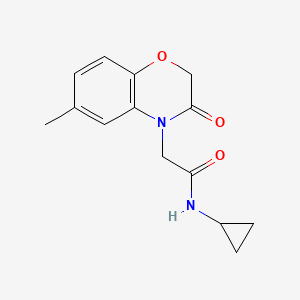
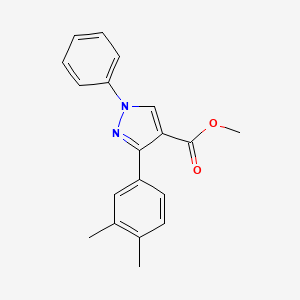
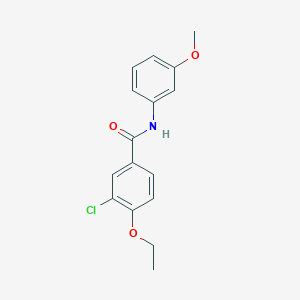
![N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B5766076.png)
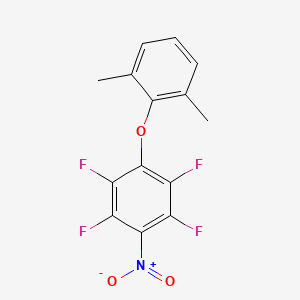
![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)
![N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B5766093.png)
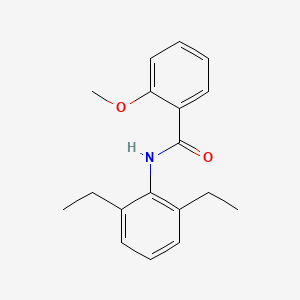
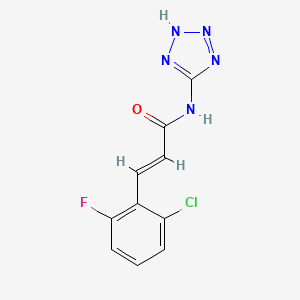
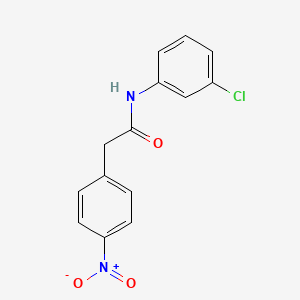
![(2E)-N-(3-fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B5766111.png)
![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)
